

Pharmacological profile of Brivanib's active moiety BMS-540215

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Compound of Interest

Compound Name: *Brivanib*

Cat. No.: *B1684546*

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Pharmacological Profile of BMS-540215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-540215 is the active moiety of the investigational drug **Brivanib** Alaninate (BMS-582664). **Brivanib** alaninate is a prodrug designed to improve the oral bioavailability of BMS-540215.[1] In vivo, the alanine ester of **Brivanib** is hydrolyzed to form BMS-540215, a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[2][3] This document provides a comprehensive overview of the pharmacological profile of BMS-540215, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

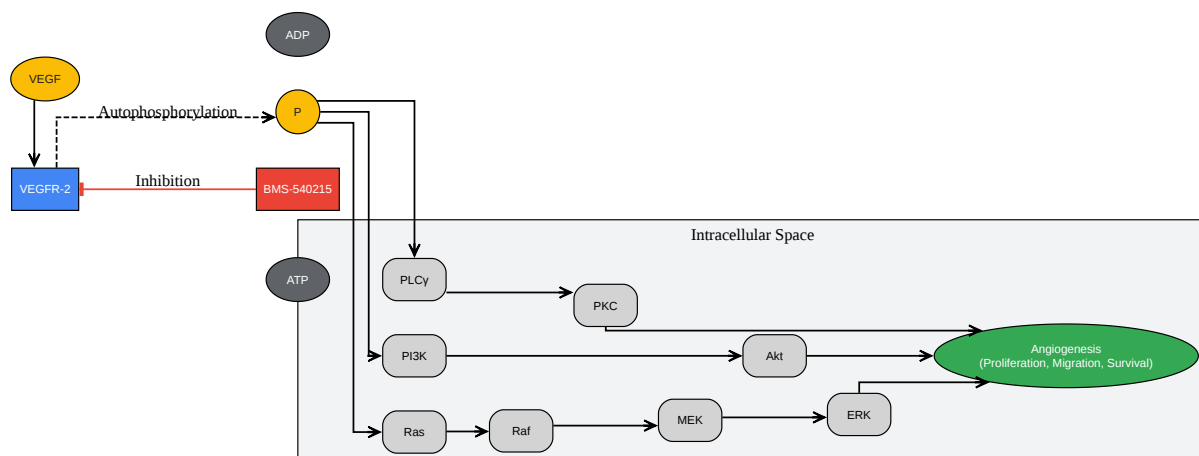
Mechanism of Action

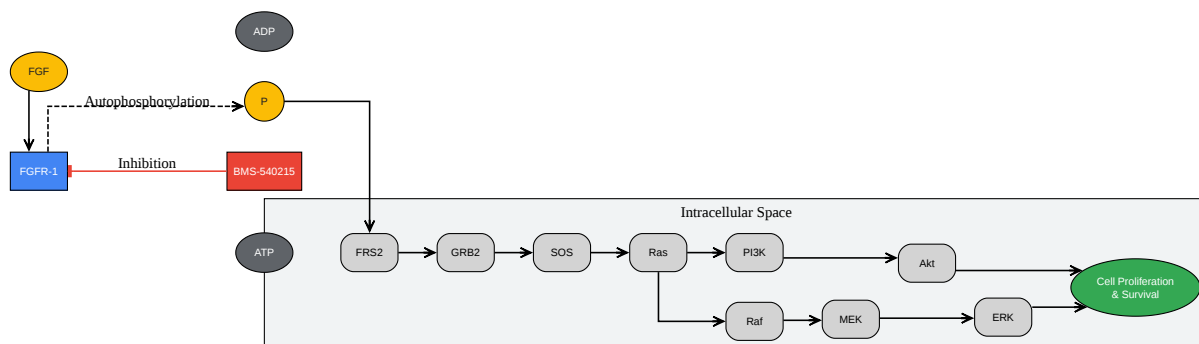
BMS-540215 functions as an ATP-competitive inhibitor, targeting the kinase domains of VEGFR and FGFR.[4][5] By binding to the ATP pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[5] These pathways are critical for tumor angiogenesis, proliferation, and survival.[6][7] The dual inhibition of both VEGFR and FGFR signaling pathways may offer a more comprehensive anti-

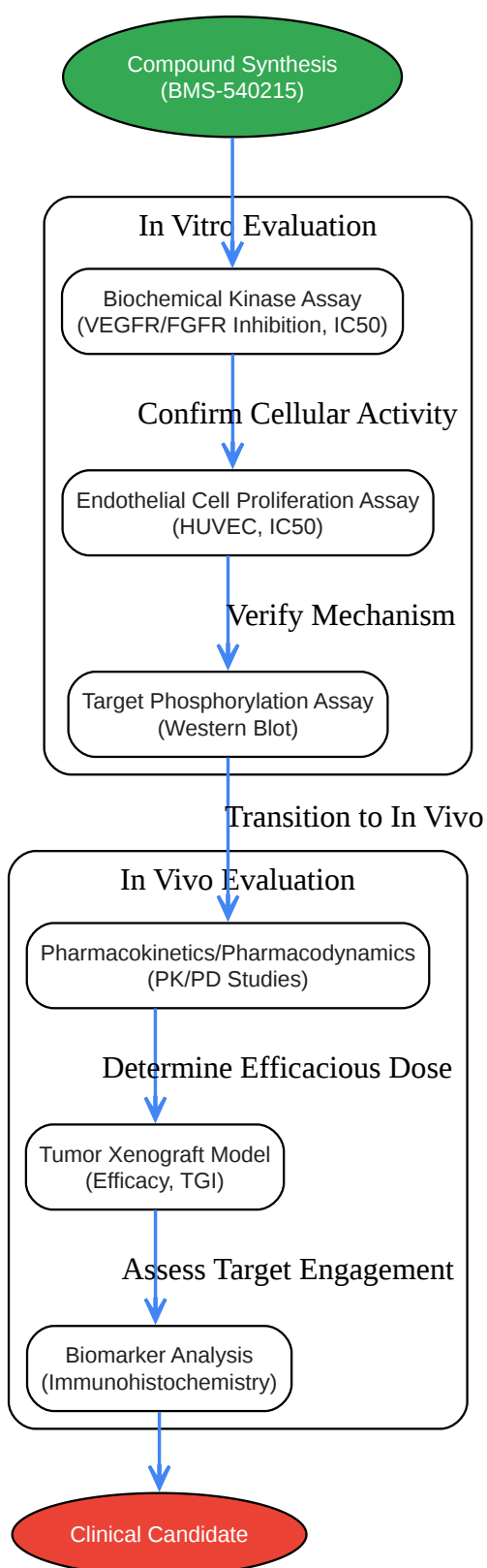
angiogenic strategy, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[8]

Signaling Pathways and Inhibition

BMS-540215 primarily targets VEGFR-2 and FGFR-1, key drivers of angiogenesis.[7][9] The diagrams below illustrate the points of inhibition within these signaling cascades.







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